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Lanosol

Cat. No.: B1195854
CAS No.: 4950-06-5
M. Wt: 297.93 g/mol
InChI Key: GKZCMEUEEFOXIJ-UHFFFAOYSA-N
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Description

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a naturally occurring bromophenol isolated from marine red algae such as Vertebrata lanosa and Rhodomela confervoides . This compound serves as a key subject of phytochemical research and a promising agent for developing sustainable biomaterials. Its primary research value lies in its dual functionality as a flame retardant and an antimicrobial agent. Studies demonstrate that incorporating just 4 wt% of this compound into wheat gluten biopolymers significantly suppresses flame spread, functioning through a gas-phase mechanism where active bromine radicals quench high-energy H and OH radicals during combustion . Concurrently, its established antimicrobial properties contribute to the development of fire and microbe-resistant sustainable plastics . Further phytochemical investigations of its natural source, Vertebrata lanosa , continue to reveal a diverse array of novel bromophenol derivatives, including sulfated compounds and amino acid-coupled structures, underscoring this compound's role as a central metabolite in this biochemical pathway . Researchers are exploring these properties to create fully bio-based composites for applications requiring enhanced fire safety and material durability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2O3 B1195854 Lanosol CAS No. 4950-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1,10-12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZCMEUEEFOXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197814
Record name Lanosol
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Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4950-06-5
Record name 3,4-Dibromo-5-(hydroxymethyl)-1,2-benzenediol
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Record name Lanosol
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Record name Lanosol
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Record name 3,4-dibromo-5-(hydroxymethyl)pyrocatechol
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Occurrence and Ecological Distribution of Lanosol

Lanosol is predominantly produced by red algae (Rhodophyta), although it has been detected in lower concentrations in other macroalgae and even some fungi. up.ac.za Its presence is a key characteristic of several genera within the Rhodomelaceae family.

Primary Producer Organisms: Focus on Rhodophyta (Red Algae)

This compound and its derivatives have been identified in a variety of red algae species. These compounds are considered a significant group of secondary metabolites in genera such as Halopithys, Odonthalia, Polysiphonia, Rhodomela, Osmundaria, and Symphyocladia. scielo.brscielo.br

Vertebrata lanosa : Formerly known as Polysiphonia lanosa, this red alga is a well-documented source of this compound and its derivatives. laurencia-database.jpmdpi.com Studies have isolated not only this compound but also related compounds like this compound-4,7-disulfate from this species. mdpi.com Vertebrata lanosa is commonly found as an epiphyte on the brown alga Ascophyllum nodosum along the Atlantic coasts of Europe and North America. mdpi.comnih.gov

Odonthalia dentata : This species of red algae contains relatively high amounts of this compound. nih.govresearchgate.net Research has shown that bromine, likely from bromophenols such as this compound, is localized in the chloroplasts, middle lamellae, and outer cell walls of Odonthalia dentata. capes.gov.br

Osmundaria serrata : A derivative of this compound, this compound ethyl ether, has been isolated from this red seaweed. up.ac.zaresearchgate.netscispace.com This was the first report of a this compound derivative in this particular species. researchgate.net

Rhodomela larix : The first two marine bromophenols were isolated from this red alga. mdpi.comresearchgate.net this compound has been identified in Rhodomela larix, also referred to as Neorhodomela aculeata. laurencia-database.jp

Table 1: Red Algae Species Known to Produce this compound and its Derivatives
GenusSpeciesKey this compound-Related Compounds IdentifiedGeographic Distribution/Habitat
VertebrataVertebrata lanosaThis compound, this compound-4,7-disulfateEpiphyte on Ascophyllum nodosum, Atlantic coasts of Europe and North America mdpi.comnih.gov
OdonthaliaOdonthalia dentataThis compoundNear Halifax, Canada laurencia-database.jp
OsmundariaOsmundaria serrataThis compound ethyl etherKwaZulu-Natal, South Africa up.ac.za
RhodomelaRhodomela larixThis compoundUsujiri Bay, near Hakodate, Hokkaido, Japan laurencia-database.jp
OsmundariaOsmundaria obtusilobaThis compound, Methyl this compoundNortheastern coast of Brazil to Rio de Janeiro State scielo.brscielo.br

Environmental Factors Influencing this compound Abundance and Distribution

The production and concentration of secondary metabolites in marine algae, including this compound, can be influenced by a variety of environmental factors. While specific research on environmental triggers for this compound production is not extensively detailed in the provided results, general principles of environmental influence on algal metabolites can be applied.

Factors such as geographic location, climatic fluctuations, temperature, and precipitation can affect the quantity and quality of chemical compounds in marine plants. mdpi.comoregonstate.edu For instance, it has been noted that species of red algae collected at low tide appear to have a higher content of simple bromophenols. mdpi.com The chemical composition of seaweeds can also be influenced by nutrient availability and water quality. mdpi.com The variation in the content of this compound and its derivatives in Vertebrata lanosa from different collection years and sampling sites further suggests an environmental influence. nih.gov

This compound in Marine Trophic Interactions

This compound and other related bromophenols are believed to function as a chemical defense mechanism for the producing algae against marine herbivores. scielo.brscielo.br Many of these compounds exhibit feeding-deterrent properties. nih.govresearchgate.net

An interesting case of trophic interaction involves the gumboot chiton, Cryptochiton stelleri. While this compound acts as a feeding deterrent to many marine herbivores, Cryptochiton stelleri readily consumes the this compound-rich red alga Odonthalia dentata. nih.govresearchgate.netresearchgate.net Research has shown that dietary exposure to this compound can alter the expression and activity of certain biotransformation enzymes in the digestive gland of the chiton. nih.govresearchgate.net This suggests that Cryptochiton stelleri has evolved a mechanism to cope with the defensive compounds of its food source, potentially providing it with a selective advantage. researchgate.netresearchgate.net

Biosynthesis and Biotransformation of Lanosol

Enzymatic Pathways in Lanosol Production

The formation of this compound is a multi-step process orchestrated by specific enzymes within the algal cells. The key transformation is the introduction of bromine atoms onto a phenolic backbone, a reaction catalyzed by a unique class of enzymes.

The central enzymes in the biosynthesis of this compound and other bromophenols are vanadium-dependent bromoperoxidases (V-BPOs). tandfonline.comfrontiersin.org These enzymes are widespread in red and brown seaweeds and are crucial for the production of halogenated secondary metabolites. mdpi.comscienceasia.orgudel.edu V-BPOs catalyze the oxidation of bromide ions (Br-), which are abundant in seawater, using hydrogen peroxide (H₂O₂) as the oxidizing agent. mdpi.comrptu.dersc.org The hydrogen peroxide is often a byproduct of the alga's own metabolic processes, such as photosynthesis. mdpi.com

The catalytic cycle involves the enzyme activating hydrogen peroxide to form a highly reactive intermediate, which then oxidizes bromide to create a reactive brominating species, such as hypobromous acid (HOBr) or molecular bromine (Br₂). rptu.dersc.org This electrophilic bromine species subsequently reacts with organic precursor molecules, adding bromine atoms to the aromatic ring to form brominated phenols. mdpi.comresearchgate.net The process is highly efficient and allows algae to incorporate halogen atoms into organic structures under standard marine conditions. frontiersin.orgrptu.de

Table 1: Characteristics of Vanadium-Dependent Bromoperoxidases (V-BPOs) in this compound Biosynthesis

Feature Description References
Enzyme Class Haloperoxidase (EC 1.11.1.18) rptu.de
Prosthetic Group Vanadate (vanadium oxide) rsc.org
Substrates Bromide ions (Br⁻), Hydrogen Peroxide (H₂O₂) mdpi.comrptu.de
Function Catalyzes the oxidation of bromide for electrophilic bromination of organic precursors. mdpi.comresearchgate.net
Source in Algae Found predominantly in red (Rhodophyta) and brown (Phaeophyta) algae. frontiersin.orgmdpi.comudel.edu
Cellular Role Biosynthesis of halogenated secondary metabolites, detoxification of H₂O₂. mdpi.comresearchgate.net

The biosynthesis of the this compound scaffold begins with common metabolic building blocks. L-tyrosine is considered a primary precursor for many bromophenols. mdpi.com The pathway likely proceeds through intermediates such as p-hydroxybenzoic acid. mdpi.commdpi.com Another proposed biogenetic origin for the this compound scaffold is p-hydroxybenzaldehyde. mdpi.com

Research also points to sulfated bromophenols as direct precursors to this compound. scielo.br Compounds like dipotassium (B57713) 2,3-dibromo-5-hydroxybenzyl 1',4-disulfate, which have been isolated from red algae, are thought to be converted into dihydroxylic bromophenols such as this compound. scielo.br This suggests that sulfation and desulfation may be important steps in the metabolic pathway. Once the basic phenolic structure is formed, it serves as the substrate for the bromoperoxidase-catalyzed bromination described previously. Following bromination, further enzymatic modifications, such as the reduction of a carboxylic acid or aldehyde group, would yield the final benzyl (B1604629) alcohol structure of this compound.

Table 2: Identified Precursors and Intermediates in Bromophenol Biosynthesis

Compound Type Specific Example(s) Role References
Primary Precursor L-Tyrosine Initial building block for the aromatic ring. mdpi.com
Aromatic Precursors Phenol (B47542), 4-Hydroxybenzoic acid, p-Hydroxybenzaldehyde Substrates for bromoperoxidase-catalyzed halogenation. mdpi.commdpi.com
Sulfated Intermediate Dipotassium 2,3-dibromo-5-hydroxybenzyl 1',4-disulfate Considered a direct precursor to this compound. scielo.br

Role of Haloperoxidases (e.g., Bromoperoxidases) in Halogenation

Regulation of this compound Biosynthesis

The production of this compound is not constant and appears to be regulated by environmental and physiological factors. Studies have shown significant seasonal variations in the content of bromophenols and the activity of bromoperoxidase enzymes in algae, with levels often peaking during the summer months. mdpi.com This seasonality suggests a link to photosynthetic activity, which is higher during periods of increased light and temperature. mdpi.com

The connection to photosynthesis is logical, as it produces the hydrogen peroxide required by bromoperoxidases. mdpi.com Therefore, this compound biosynthesis may be upregulated as a mechanism to scavenge and detoxify the excess hydrogen peroxide generated during high photosynthetic rates, thus protecting the algal cells from oxidative damage. mdpi.comresearchgate.net This dual role in chemical defense and oxidative stress management implies that the regulation of the biosynthetic pathway is tightly integrated with the alga's primary metabolism and its response to environmental cues.

Ecological and Biological Functions of Lanosol

Role in Chemical Defense Mechanisms

Marine organisms have evolved a variety of defense strategies to survive in competitive environments, with chemical defense being a prominent and effective method. mdpi.comnih.gov Seaweeds, being sessile, produce an arsenal (B13267) of secondary metabolites to fend off threats. researchgate.net Lanosol, a halogenated compound, is a key component of the chemical defense system in many red algae, providing protection against herbivores and microbial pathogens. researchgate.netresearchgate.netipb.pt

Herbivory poses a significant pressure on marine algae populations. oup.comfrontiersin.org To counteract this, algae like those in the Rhodomelaceae family produce compounds such as this compound that act as feeding deterrents. researchgate.net The presence of bromophenols in algal tissues can render them unpalatable to a wide range of grazers, including fish and marine invertebrates. oup.comresearchgate.netnih.gov

The effectiveness of these chemical defenses can vary based on the herbivore species. For instance, studies on the brown seaweed Dictyota dichotoma, which produces different defensive compounds, have shown that metabolites effective against fish and sea urchins may not deter smaller herbivores like amphipods. nih.gov While direct studies measuring the specific deterrence of purified this compound against a broad spectrum of herbivores are detailed, the general consensus in chemical ecology is that bromophenols contribute significantly to anti-herbivore defense. researchgate.netvims.edu The production of these compounds is considered an evolutionary adaptation to the intense grazing pressure found in many marine ecosystems. oup.com

Algae are constantly exposed to a multitude of microorganisms, including bacteria and fungi, that can cause disease or colonize their surfaces. researchgate.netjchr.org this compound and its derivatives exhibit significant antimicrobial properties, forming a chemical shield against potential pathogens. mdpi.comnih.gov For example, this compound ethyl ether, isolated from the red alga Osmundaria serrata, has demonstrated both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activities against various marine and terrestrial bacteria. researchgate.netup.ac.za It is also effective against fungi. researchgate.netnih.gov

The hydrophobic nature of this compound is believed to facilitate its penetration into microbial cell membranes, leading to disruption and cell death. researchgate.net Research has quantified the antimicrobial efficacy of this compound derivatives through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism. Extracts from Osmundaria serrata containing this compound derivatives have also been observed to cause physical deformities in some bacterial cells. researchgate.net

Table 1: Antimicrobial Activity of this compound Ethyl Ether This table summarizes the mean Minimum Inhibitory Concentrations (MIC) of this compound ethyl ether against various microorganisms as reported in studies on extracts from the alga Osmundaria serrata.

Activity TypeMean MIC (mg/mL)Target OrganismsReference
Bacteriostatic & Fungistatic0.27 ± 0.07Marine & Terrestrial Bacteria, Fungi researchgate.netup.ac.za
Bactericidal & Fungicidal0.69 ± 0.15Marine & Terrestrial Bacteria, Fungi researchgate.netup.ac.za

Deterrence of Herbivory in Marine Ecosystems

Modulation of Inter-species Interactions

Beyond direct defense, this compound plays a role in mediating more complex interactions between the producing alga and other species in its environment. These interactions include preventing the settlement of fouling organisms and influencing the behavior and growth of competing species through chemical signaling.

Biofouling, the accumulation of unwanted microorganisms, plants, and algae on surfaces, is a major challenge for submerged structures and organisms. biointerfaceresearch.comresearchgate.net Many marine organisms produce chemical compounds to prevent the settlement of fouling organisms on their surfaces. mdpi.com The halogenated nature of compounds like this compound suggests they possess antifouling properties. academie-sciences.fr It has been proposed that red algae cultivated in environments lacking bromide exhibit increased colonization by bacteria, highlighting the importance of brominated compounds in preventing surface fouling. academie-sciences.fr

However, the role of this compound as an anti-biofouling agent may be complex and species-specific. For instance, despite producing this compound ethyl ether, the red alga Osmundaria serrata was observed to host a diverse biofilm community on its surface. researchgate.netup.ac.za This finding suggests that in this particular case, this compound may not function as a primary antifouling agent, or that its concentration is insufficient to deter the specific microbial community present. up.ac.za This indicates that the anti-biofouling effect of this compound can be influenced by various factors, including the specific organisms involved and the concentration of the compound at the algal surface. researchgate.net

Plants and algae release chemicals into their environment that can be detected by other organisms, a process known as chemical signaling. escholarship.org When these chemicals negatively affect the growth, survival, or reproduction of neighboring organisms, the phenomenon is termed allelopathy. researchgate.netfrontiersin.org Secondary metabolites like this compound are considered allelochemicals that play a role in mediating these interactions. researchgate.netescholarship.org

By releasing this compound and related compounds, algae can deter the settlement and growth of competing seaweeds and other benthic organisms in their immediate vicinity. researchgate.netresearchgate.net This chemical "warfare" helps the alga secure resources such as space and light. escholarship.org The production of such defensive and signal compounds is a crucial ecological strategy, particularly for sessile organisms competing for limited resources in crowded marine habitats. researchgate.net

Anti-biofouling Mechanisms

Biotransformation in Consumer Organisms

When herbivores consume algae containing secondary metabolites like this compound, their bodies must process these foreign compounds (xenobiotics). This process, known as biotransformation, involves a series of enzymatic reactions that modify the chemical for detoxification and excretion. oup.com The primary enzymes involved in the initial phase of this process are cytochrome P450 monooxygenases (CYP450s). oup.comdntb.gov.ua

Studies examining the biotransformation of this compound in marine herbivores have revealed species-specific responses. For example, when the chiton Cryptochiton stelleri was exposed to this compound, it showed an increased expression and activity of a specific cytochrome P450 enzyme, indicating an active metabolic response to the compound. oup.com In contrast, another chiton species, Katharina tunicata, and the abalone Haliotis rufescens did not exhibit a similar elevation in P450 activity after this compound exposure. oup.com This demonstrates that the ability to metabolize and tolerate specific algal toxins can differ significantly even among related herbivores, influencing their feeding preferences and the ecological impact of the chemical defense. oup.com

Table 2: Biotransformation of this compound in Marine Herbivores This table presents a summary of research findings on the metabolic responses of different marine herbivores when exposed to this compound.

Consumer OrganismEnzyme System StudiedObserved ResponseReference
Chiton (Cryptochiton stelleri)Cytochrome P450Increased enzyme expression and activity oup.com
Chiton (Katharina tunicata)Cytochrome P450No elevation in enzyme activity oup.com
Abalone (Haliotis rufescens)Cytochrome P450No elevation in enzyme activity oup.com

Influence on Xenobiotic Detoxification Enzymes (e.g., Cytochrome P450, Glutathione (B108866) Transferase)

This compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a brominated phenol (B47542) found in red algae, has been shown to interact with and modulate the activity of key xenobiotic-metabolizing enzymes, which are crucial for detoxifying foreign substances. nih.gov Research has particularly focused on its effects on Phase I enzymes, such as Cytochrome P450 (CYP), and Phase II enzymes, like Glutathione Transferase (GST). nih.govplos.org These interactions are significant as they can alter an organism's ability to process both natural and anthropogenic compounds. nih.gov

Studies conducted on the gumboot chiton, Cryptochiton stelleri, which consumes this compound-rich algae, reveal that dietary exposure to this compound can alter the expression and activity of certain biotransformation enzymes. nih.gov This suggests that this compound may play a role in providing a dietary advantage by modulating the consumer's detoxification pathways. nih.govplos.org

Cytochrome P450 (CYP)

In C. stelleri, exposure to this compound led to changes in the expression of Cytochrome P450 isoforms. nih.gov Specifically, the expression of a 43 kDa protein, identified as a CYP3A-like isoform, was observed to increase by approximately 45% compared to controls after three days of exposure. nih.gov This induction occurred at treatment levels of 2.5, 5, and 10 mg/kg. nih.gov Consistent with this finding, the activity of estradiol (B170435) hydroxylase, a process often mediated by CYP3A enzymes, also showed a tendency to increase in a dose-dependent manner with this compound administration. nih.gov

Glutathione Transferase (GST)

In contrast to its effect on CYP enzymes, this compound was found to inhibit the activity of Glutathione Transferase in C. stelleri. nih.gov Kinetic analyses demonstrated that this compound acts as a non-competitive inhibitor of GST. nih.govplos.org This inhibition affects the enzyme's ability to conjugate glutathione (GSH) to substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a model compound used to assess GST activity. nih.gov The non-competitive nature of the inhibition indicates that this compound does not bind to the same active site as the substrates (GSH or CDNB) but rather to another site on the enzyme, thereby altering its catalytic efficiency. nih.gov

Research Findings on this compound's Influence on Detoxification Enzymes in Cryptochiton stelleri

The following table summarizes the observed effects of this compound on specific xenobiotic detoxification enzymes in the digestive gland of the chiton C. stelleri after three days of exposure.

Enzyme/ProteinObserved EffectNotesCitation
Cytochrome P450
CYP3A-like protein (43 kDa)~45% increase in expressionEffect observed at 2.5, 5, and 10 mg/kg treatments. nih.gov
Estradiol Hydroxylase ActivityTended to increase with doseA functional measure associated with CYP3A activity. nih.gov
Glutathione Transferase (GST)
GST ActivityInhibitionThis compound acts as a non-competitive inhibitor of the GST-mediated conjugation reaction. nih.gov

Antimicrobial Effects at the Cellular Level

This compound and its derivatives have demonstrated notable bacteriostatic and fungistatic activities. researchgate.net The hydrophobic nature of this compound is believed to facilitate its penetration across microbial cell membranes. researchgate.net The antimicrobial action of phenolic compounds, in general, is often attributed to their ability to alter microbial cell permeability, leading to the loss of intracellular macromolecules and interference with membrane function, ultimately resulting in cell death. nih.gov

Disruption of Microbial Membrane Integrity

One of the key antimicrobial mechanisms of this compound involves the disruption of microbial membrane integrity. While direct studies on this compound are ongoing, the activity of related phenolic compounds provides insight. These compounds can interact with the lipid bilayer of microbial membranes through hydrophobic interactions, affecting the membrane's morphology and increasing its permeability. mdpi.com This disruption can lead to the leakage of essential intracellular components and ultimately cause cell death. mdpi.com For instance, this compound ethyl ether has been observed to cause deformities in bacterial cells, suggesting a mechanism that involves interference with the cell envelope. mdpi.com The ability of this compound and its derivatives to compromise the cell membrane is a critical aspect of their antimicrobial efficacy.

Alteration of Microbial Electron Transport Chain Processes

This compound and its derivatives have been suggested to interfere with the microbial electron transport chain (ETC). pageplace.de The ETC is a series of protein complexes and electron carrier molecules located within the microbial cell membrane that are essential for generating energy through electron transfer. numberanalytics.com By interfering with this process, this compound can disrupt the cell's ability to produce energy, a vital function for survival. The components of the ETC, including NADH dehydrogenase, cytochromes, and quinones, are potential targets for this compound's inhibitory action. numberanalytics.comfrontiersin.org

Inhibition of Microbial Oxidative Phosphorylation

Linked to the disruption of the electron transport chain, this compound may also inhibit microbial oxidative phosphorylation. pageplace.de Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing chemical energy to produce ATP. wikipedia.org This process is tightly coupled with the electron transport chain; the energy released from electron transfer is used to create a proton gradient across the membrane, which in turn drives ATP synthesis. wikipedia.orgkhanacademy.orgpressbooks.pub By interfering with the ETC, this compound can disrupt this energy-coupling process, leading to a decrease in ATP production and ultimately inhibiting microbial growth.

Modulation of Bacterial Biofilm Formation

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotics. frontiersin.orgmdpi.com this compound and its derivatives have shown potential in modulating the formation of these biofilms. For example, this compound ethyl ether has been studied for its effect on the initial stages of biofilm formation. researchgate.netresearchgate.net The ability to interfere with biofilm development is a significant aspect of this compound's antimicrobial profile, as it could help in managing persistent bacterial infections. frontiersin.orgnih.gov Research has shown that even low concentrations of this compound can have a significant bactericidal effect against biofilm-forming bacteria like Staphylococcus aureus. mdpi.com

Enzymatic Target Modulation

Beyond its effects on cellular structures and broad metabolic processes, this compound has been shown to interact with and inhibit specific enzymes, providing a more targeted mechanism for its biological activities.

Inhibition of Specific Enzyme Classes (e.g., Glucose-6-phosphate Dehydrogenase, Isocitrate Lyase)

Research has identified specific enzymes that are inhibited by this compound and its derivatives. These include enzymes crucial for microbial metabolism and survival.

Glucose-6-phosphate Dehydrogenase (G6PD): Some dimeric bromophenols related to this compound have been reported to inhibit glucose-6-phosphate dehydrogenase (G6PD). mdpi.comresearchgate.net G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is vital for producing NADPH, a molecule essential for protecting cells from oxidative damage and for various biosynthetic processes. wikipedia.orgnih.gov Inhibition of G6PD can therefore have significant consequences for cellular redox balance and survival. ebi.ac.uk

Isocitrate Lyase (ICL): this compound derivatives have demonstrated inhibitory activity against isocitrate lyase (ICL). mdpi.comscribd.com ICL is a critical enzyme in the glyoxylate (B1226380) cycle, which allows bacteria, fungi, and plants to utilize simple carbon compounds for growth when complex sugars are unavailable. wikipedia.orgwikipedia.org The enzyme catalyzes the cleavage of isocitrate to succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.uk The inhibition of ICL is a promising antimicrobial strategy, as this enzyme is essential for the persistence of certain pathogens, such as Mycobacterium tuberculosis, but is absent in humans. ebi.ac.uknih.gov The inhibitory effect of bromophenols on ICL appears to be enhanced by the number of bromine atoms in the molecule. mdpi.com

Non-competitive Inhibition Kinetics (e.g., for Glutathione Transferase)

Kinetic analyses have demonstrated that this compound acts as a non-competitive inhibitor of Glutathione S-transferase (GST). nih.gov In this type of inhibition, the inhibitor can bind to the enzyme at a site other than the active site, affecting the enzyme's catalytic efficiency without preventing the substrate from binding.

Studies on the gumboot chiton, Cryptochiton stelleri, which consumes red algae rich in this compound, have shown that this compound inhibits GST activity. nih.govnih.gov This inhibition occurs with respect to both 1-chloro-2,4-dinitrobenzene (CDNB), a common substrate used to assay GST activity, and glutathione (GSH), the co-substrate. nih.gov The non-competitive nature of this inhibition suggests that this compound does not compete directly with either substrate for their binding sites on the enzyme. nih.govucl.ac.uk Instead, it likely binds to a different site on the GST enzyme, or the enzyme-substrate complex, thereby reducing the enzyme's ability to catalyze the conjugation reaction. nih.govucl.ac.uk This interaction can lead to an accumulation of the substrate that would otherwise be metabolized by GST. ucl.ac.uk

The following table summarizes the inhibitory action of this compound on Glutathione S-transferase.

EnzymeSubstrate(s)Type of Inhibition by this compoundReference
Glutathione S-transferaseCDNB and GSHNon-competitive nih.gov

Antioxidant System Modulation

This compound has been shown to influence the cellular antioxidant machinery through various mechanisms, including direct radical scavenging and interaction with cellular response pathways.

This compound demonstrates potent free radical scavenging activity. researchgate.net This capability is largely attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. frontiersin.org This mechanism is a hallmark of many phenolic antioxidants. frontiersin.org

The effectiveness of this compound as a radical scavenger has been evaluated using assays such as the DPPH (α,α-diphenyl-β-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)diammonium salt) radical scavenging tests. researchgate.net In these assays, this compound has shown activity comparable to or stronger than that of well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. researchgate.net The primary mechanism of action in such assays for phenolic compounds is often hydrogen atom transfer (HAT). frontiersin.orgmdpi.com

Beyond direct radical scavenging, this compound can modulate the expression and activity of enzymes involved in cellular antioxidant defense. nih.gov This suggests an interaction with cellular signaling pathways that regulate the antioxidant response.

One of the most critical pathways in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway. csic.esfrontiersin.orgnih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. csic.es There, it binds to the antioxidant response element (ARE) in the promoter region of various genes, leading to the expression of a suite of cytoprotective proteins, including antioxidant enzymes. csic.esnih.gov While direct evidence linking this compound to the Nrf2 pathway is still emerging, its ability to modulate phase I and II biotransformation enzymes, such as cytochrome P450 and GST, points towards an influence on such regulatory networks. nih.gov

Radical Scavenging Mechanisms

Interactions with Biomolecules

This compound's biological activities are also a consequence of its direct interactions with key biomolecules like proteins and nucleic acids.

The binding of small molecules like this compound to proteins can induce conformational changes that alter the protein's function. plos.orgnih.gov This interaction can occur through various mechanisms, including induced fit, where the ligand's binding induces a conformational change in the protein, or conformational selection, where the protein already exists in a variety of conformations and the ligand preferentially binds to and stabilizes one of them. plos.orgnih.gov

In the context of its non-competitive inhibition of GST, this compound binds to a site distinct from the active site, which inevitably leads to a change in the enzyme's three-dimensional structure. nih.govucl.ac.uk This allosteric interaction modifies the catalytic site's efficiency without directly blocking substrate access. The binding of this compound can alter the flexibility and dynamics of the protein, affecting its function. rsc.org

Small molecules can interact with nucleic acids, such as DNA and RNA, through several modes, including groove binding, intercalation between base pairs, and covalent modification. atdbio.com The negative charge of the phosphate backbone of nucleic acids often plays a role in attracting positively charged molecules. atdbio.comnih.gov

While specific studies detailing the direct interaction of this compound with nucleic acids are not extensively documented in the provided results, the general principles of small molecule-nucleic acid interactions provide a framework for potential mechanisms. nih.gov Given its chemical structure, this compound could potentially interact with nucleic acids, although the specific nature and consequences of such interactions require further investigation.

Conclusion

Lanosol, a brominated phenolic compound from marine red algae, is a significant molecule in the fields of natural products chemistry and chemical ecology. Its well-defined chemical structure, coupled with its notable antibacterial, antifungal, and antifouling properties, highlights its important ecological role as a chemical defense agent. The ongoing research into its biosynthesis, chemical synthesis, and structure-activity relationships continues to provide valuable insights into the intricate chemical interactions within marine ecosystems and offers promising avenues for the development of new bioactive compounds.

Structural Analogs and Derivatives of Lanosol

Natural Occurrence of Lanosol Derivatives

Marine algae, particularly species from the Rhodomelaceae family, are prolific sources of this compound derivatives. These organisms possess unique enzymatic machinery, such as bromoperoxidases, that facilitate the creation of a diverse array of brominated compounds. nih.gov

Sulfation is a common biochemical modification in marine organisms, and several sulfated derivatives of this compound have been identified. nih.gov These compounds are typically more polar than their non-sulfated parent. One of the major secondary metabolites in the red alga Vertebrata lanosa (formerly Polysiphonia lanosa) is this compound-4,7-disulfate. mdpi.comnih.gov Its dipotassium (B57713) salt has been isolated from hydroethanolic extracts of this alga. nih.gov

Recent investigations into the polar components of V. lanosa have led to the identification of additional sulfated structures. mdpi.comfao.org These include the novel compound 4-sulfo-7-dimethylsulfonium this compound, which is unique for featuring a dimethylsulfonium group, a moiety widespread in algae but not previously seen attached to a bromophenol. mdpi.comrsc.org Other related sulfated compounds have been found in algae such as Osmundaria obtusiloba. scielo.brscielo.br

Table 1: Naturally Occurring Sulfated this compound Derivatives

Compound NameNatural SourceReference(s)
This compound-4,7-disulfate (as dipotassium salt)Vertebrata lanosa mdpi.com, nih.gov
4-sulfo-7-dimethylsulfonium this compoundVertebrata lanosa mdpi.com
5-sulfovertebratolVertebrata lanosa mdpi.com
4-(1'-potassium sulfate (B86663), 2,3-dibromo, 1',4,5-trihydroxybenzyl) - 4''-(1'''-potassium sulfate, 2'',3''-dibromo, 1''',4'',5''-trihydroxybenzyl) sulfateOsmundaria obtusiloba scielo.br, scielo.br

Alkylated and dimeric derivatives of this compound are widespread in red algae. This compound methyl ether and this compound ethyl ether are frequently reported. mdpi.com this compound methyl ether has been isolated from Osmundaria colensoi and Vertebrata lanosa. mdpi.commdpi.com Similarly, this compound ethyl ether has been found in Polysiphonia lanosa and Osmundaria serrata. researchgate.netmdpi.comacs.org However, it is important to note that some simple alkylated ethers may be artifacts formed during extraction procedures that use alcohols like methanol (B129727) or ethanol. mdpi.comacs.org For example, this compound ethyl ether was identified as an artifact when ethyl acetate (B1210297) (which can contain traces of ethanol) was used as a chromatographic solvent. acs.org

Dimeric bromophenols, where two this compound or related units are linked, are also common. These can be joined by ether linkages or direct carbon-carbon bonds. The dimeric ether, 7,7'-bis-lanosol ether, has been isolated from Vertebrata lanosa. mdpi.com The red alga Ceramium sp. was found to produce a series of dimeric bromophenols named bromourceolatols. amazonaws.com Dimeric structures are of particular interest as they often exhibit enhanced biological activity compared to their monomeric precursors. mdpi.comresearchgate.net

Table 2: Selected Alkylated and Dimeric this compound Derivatives

Derivative TypeCompound NameNatural Source(s)Reference(s)
Alkylated This compound methyl etherOsmundaria colensoi, Polysiphonia lanosa, Vertebrata lanosa mdpi.com, mdpi.com, mdpi.com
This compound ethyl etherOsmundaria serrata, Polysiphonia lanosa mdpi.com, researchgate.net, mdpi.com
This compound n-propyl etherPolysiphonia lanosa mdpi.com, encyclopedia.pub
This compound butenoneOsmundaria colensoi mdpi.com, encyclopedia.pub
Dimeric 7,7'-bis-lanosol etherVertebrata lanosa mdpi.com
Bromourceolatols A-GCeramium sp. amazonaws.com
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherOdonthalia corymbifera mdpi.com

While direct lanosyl-guanidine conjugates are not commonly reported, structurally related compounds involving the linkage of a lanosyl moiety to an amino acid have been discovered. From the red alga Vertebrata lanosa, a compound named vertebratol was identified, which consists of a dibromodihydroxybenzyl group (the core of this compound) connected to the amino acid ornithine through a ureido bridge. mdpi.com More recently, a sulfated version, 5-sulfovertebratol, was also isolated from the same organism. mdpi.com Additionally, other amino acid conjugates have been found, such as 3-bromo-6-lanosyl dihydroxyphenylalanine and 3-(6′-lanosyl lanosyl)-tyrosine, highlighting a biosynthetic strategy in V. lanosa to couple lanosyl units with amino acids. mdpi.com

Alkylated and Dimeric Bromophenols (e.g., this compound Methyl Ether, this compound Ethyl Ether, Dimeric this compound)

Synthetic Modification and Derivatization Strategies

The chemical modification of this compound and other bromophenols is a key strategy for enhancing their utility and for probing their biological mechanisms. Derivatization is often employed to improve analytical detection or to create novel compounds for activity screening. acs.org For instance, bromophenols can be acetylated with acetic anhydride (B1165640) or reacted with reagents like 10-methylacridone-2-sulfonyl chloride (MASC) to create derivatives that are more sensitive to detection by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection, respectively. acs.orgxml-journal.netnih.govnih.gov

The synthesis of specific this compound isomers and analogs allows for a controlled investigation of its biological properties, overcoming the limited availability from natural sources. Research has involved the total synthesis of this compound, its known naturally occurring ethers (methyl, ethyl, n-propyl), and novel, non-natural isomers to assess their cytotoxic activities. acs.org For example, the synthesis of 2,5-dibromo-3,4-dihydroxybenzyl ethers, isomers of the naturally occurring this compound ethers (which are 2,3-dibromo-4,5-dihydroxybenzyl ethers), was undertaken to compare their effects on human colon cancer cell lines. acs.org Such syntheses are inherently regioselective, as they require precise control over the placement of the bromine and hydroxyl substituents on the aromatic ring to produce the desired target molecule. This approach is fundamental to building a clear understanding of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of this compound derivatives that are essential for their biological effects. mdpi.com These studies help to guide the design of more potent and selective compounds.

Several key structural motifs have been identified as important for activity:

The 3-bromo-4,5-dihydroxybenzyl Unit : This core structure, shared by this compound and many of its derivatives, appears to be important for antimicrobial activity. mdpi.com

Dimerization : Dimeric bromophenols frequently show stronger biological effects, such as enzyme inhibition, than their corresponding monomers. researchgate.net

Bromine Substitution : The number and position of bromine atoms significantly influence activity. Preliminary SAR studies on cytotoxic effects found that the activity is largely influenced by the number and position of bromine substituents. mdpi.com Similarly, for the inhibition of protein tyrosine phosphatase 1B (PTP1B), an anti-diabetic target, a high degree of bromination on the aromatic rings was found to be critical. nih.gov

Hydroxyl Groups : The phenolic hydroxyl groups are considered vital for the antioxidant activity of bromophenols, as they are capable of donating hydrogen atoms to scavenge free radicals. researchgate.nettsijournals.com

Side Chain Modifications : Altering the side chain at the benzylic position can dramatically impact cytotoxicity. For instance, the synthetic compound 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether showed significantly higher cytotoxicity against certain cancer cell lines compared to this compound itself or its naturally occurring ethers. mdpi.comacs.org

These SAR studies provide a foundational framework for the future development of this compound-based compounds as potential therapeutic agents. mdpi.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

Structural FeatureAssociated Biological ActivityKey FindingsReference(s)
Hydroxyl Groups AntioxidantEssential for free radical scavenging via hydrogen donation. researchgate.net, tsijournals.com
Bromination Pattern Cytotoxicity, Enzyme InhibitionNumber and position of bromine atoms are critical for activity. mdpi.com, nih.gov
Dimerization General BioactivityDimeric compounds often exhibit enhanced activity over monomers. researchgate.net
Benzylic Side Chain Cytotoxicity, AntimicrobialThe nature of the substituent (e.g., -CH₂OH, -CH₂OR, aldehyde) modulates activity. mdpi.com, acs.org
Core Skeleton AntimicrobialThe 3-bromo-4,5-dihydroxybenzyl unit is a key pharmacophore. mdpi.com

Identification of Key Structural Moieties for Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and arrangement of functional groups attached to the brominated phenolic ring. The core structure, consisting of a dihydroxybenzyl moiety, is a frequent target for modification to explore its biological potential.

The side chain at the C1 position of the benzene (B151609) ring is a critical determinant of activity. Studies have shown that modifications to the benzylic alcohol group significantly impact cytotoxicity. For instance, converting the alcohol to an ether or an aldehyde alters its biological profile. A comparison of this compound and its derivatives against colon cancer cell lines revealed that extending the alkyl chain of the ether group can enhance potency. mdpi.com this compound n-propyl ether showed greater activity than this compound methyl ether and this compound itself. mdpi.comencyclopedia.pub However, the oxidation of the benzylic alcohol to an aldehyde, as in this compound aldehyde, resulted in a decrease in activity against the DLD-1 colon cancer cell line. mdpi.com The introduction of a butanone side chain, creating this compound butanone, was found to yield significant anticancer activity against human leukemia (HL-60) cells. mdpi.commdpi.com

The phenolic hydroxyl groups are also essential for activity, although their modification can lead to varied outcomes. The presence of a sulfate group, for example, can confer moderate inhibitory activity against various cancer cell lines. encyclopedia.pubnih.gov Phenylethanol bromophenol, a compound structurally similar to this compound, and its sulfated derivatives have demonstrated moderate cytotoxicity. encyclopedia.pubnih.gov Notably, the sulfated derivative, bromophenol sulfate, showed the most potent activity in this group against human ovarian cancer cells. encyclopedia.pubnih.gov

Furthermore, the coupling of the this compound scaffold with other chemical entities, such as amino acids, has been explored. N-Lanosyl guanidine (B92328), a derivative containing a guanidine moiety, has demonstrated anti-inflammatory properties. researchgate.net The fundamental this compound scaffold is considered a key biogenetic origin for these more complex molecules. mdpi.com

Biological Activities of this compound Derivatives (Side Chain Modifications)

CompoundStructural ModificationBiological Activity (Cell Line)IC₅₀ (µM)Source
This compound-CH₂OH groupAnticancer (DLD-1)18.3 encyclopedia.pub
This compound methyl ether-CH₂OCH₃ groupAnticancer (DLD-1)14.6 encyclopedia.pub
This compound ethyl ether-CH₂OCH₂CH₃ groupAnticancer (DLD-1)13.5 encyclopedia.pub
This compound n-propyl ether-CH₂O(CH₂)₂CH₃ groupAnticancer (DLD-1)12.4 encyclopedia.pub
This compound aldehyde-CHO groupAnticancer (DLD-1)30.9 mdpi.com
This compound butanone-CH₂C(O)CH₂CH₃ groupAnticancer (HL-60)8.0 mdpi.commdpi.com
3-bromo-4,5-dihydroxybenzyl alcoholAdditional ortho-bromideAnticancer (KB cells)8.9 µg/mL mdpi.com

Impact of Halogenation Patterns on Activity

The presence, number, and position of halogen atoms, particularly bromine, on the phenolic ring are crucial factors influencing the biological activity of this compound and its analogs. Halogenation patterns directly affect the molecule's electronic properties and lipophilicity, which in turn modulates its interaction with biological targets.

Preliminary structure-activity relationship investigations suggest that activity is significantly influenced by the number and position of bromine substituents. nih.gov For instance, 3-bromo-4,5-dihydroxybenzyl alcohol, which differs from this compound by having an additional bromide substituent in the ortho position to the benzylic alcohol, exhibits moderate cytostatic activity. mdpi.comnih.gov The addition of bromine atoms does not always lead to an increase in activity and can sometimes be detrimental. When comparing certain natural bromophenols to their debrominated counterparts, bromination was found to lead to a decrease in antioxidant activity. nih.gov

In a study of synthetic derivatives, it was found that the synthetic compound 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether was the most active, showing significant inhibition of DLD-1 and HCT-116 colon cancer cell lines. nih.gov This highlights that both the number of bromine atoms (two in this case) and their specific positions (2 and 5) are critical for high potency. nih.gov This suggests that a 3,5-dibrominated pattern, as seen in some natural derivatives, may be a key feature conferred by specific regioselective bromoperoxidases in algae. mdpi.com

Comparisons between different halogens have also been made. In one study of synthetic bromophenols, it was noted that brominated compounds were slightly more active as antioxidants than their chlorinated counterparts. nih.gov This indicates that the type of halogen atom also plays a role, likely due to differences in size, electronegativity, and ability to form halogen bonds. The inhibition of the isocitrate lyase (ICL) enzyme, a target for antimicrobial agents, was shown to increase with a greater number of bromine atoms on the phenolic ring, suggesting an indispensable role for bromine in the inhibition of this specific enzyme. nih.gov

Impact of Halogenation on this compound Analog Activity

CompoundHalogenation PatternBiological Activity (Target)FindingSource
3-bromo-4,5-dihydroxybenzyl alcoholDibrominated (positions 3 and an additional ortho position)Anticancer (KB cells)Shows moderate cytostatic activity. mdpi.comnih.gov
2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherDibrominated (positions 2, 5)Anticancer (DLD-1 and HCT-116 cells)Most active in its series, with IC₅₀ values of 1.72 µM and 0.08 µM, respectively. nih.gov
Various BromophenolsVaried BrominationAntioxidantBromination can decrease antioxidant activity compared to debrominated analogs. nih.gov
Synthetic Halogenated PhenolsBrominated vs. ChlorinatedAntioxidantBrominated compounds were slightly more active than chlorinated ones. nih.gov
Various BromophenolsIncreasing number of bromine atomsEnzyme Inhibition (Isocitrate Lyase)Inhibition activity increases with the number of bromines. nih.gov

Advanced Analytical Methodologies for Lanosol Research

Isolation and Purification Techniques

The initial step in Lanosol research involves its extraction and purification from natural sources, most notably from red algae species like Vertebrata lanosa. nih.gov The process typically begins with a methanolic extraction of the algal material to create a crude extract containing a mixture of bromophenols and other metabolites. nih.gov Subsequent purification requires advanced separation techniques to isolate this compound from this complex mixture.

Chromatography is the cornerstone of this compound purification, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the isolation and purification of this compound. In preparative HPLC, a crude or partially purified extract is injected into a column packed with a stationary phase (e.g., C8 or C18 silica (B1680970) gel). A solvent system (mobile phase), often a gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid, is then pumped through the column. nih.govmdpi.com Compounds separate based on their affinity for the stationary phase, allowing for the collection of pure this compound fractions as they elute from the column.

Countercurrent Chromatography (CCC) , a form of liquid-liquid partition chromatography, is another effective method. researchgate.net CCC avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. Instead, it utilizes a biphasic liquid system. researchgate.net In the context of isolating lipophilic compounds from natural extracts, CCC has proven valuable. nih.gov For instance, a heart-cut recycling mode in CCC can significantly enhance the purity of the target compounds, achieving purities of up to 99%. nih.gov This technique is particularly advantageous for separating compounds from complex matrices like the unsaponifiable matter of natural lipids. nih.gov

The selection of the chromatographic technique depends on the scale of the purification and the complexity of the initial extract. Often, a combination of different chromatographic methods is employed to achieve the desired purity.

Spectroscopic and Spectrometric Characterization

Once isolated, the precise chemical structure of this compound must be confirmed. This is accomplished using a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular skeleton. nih.gov

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts, signal integrations, and coupling patterns in these spectra help to identify the key structural features of this compound, such as the aromatic ring and the hydroxymethyl group.

2D NMR (e.g., COSY, HSQC, HMBC): 2D NMR experiments reveal correlations between different nuclei, which is crucial for assembling the final structure. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range couplings between protons and carbons, helping to place the bromine atoms and hydroxyl groups at their correct positions on the benzene (B151609) ring. researchgate.net These combined NMR techniques unequivocally confirm the structure as 2,3-dibromo-4,5-dihydroxybenzyl alcohol. nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. nih.gov In this technique, the purified compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula (C₇H₆Br₂O₃ for this compound). copernicus.org

Tandem mass spectrometry (MS/MS) offers a deeper level of structural information. In an MS/MS experiment, ions of a specific m/z (the parent ion, corresponding to this compound) are selected and fragmented. The resulting fragment ions (daughter ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms, corroborating the data obtained from NMR spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Quantitative Analysis Methods

In addition to identification, it is often necessary to determine the concentration of this compound in various samples, such as different batches of algae. This requires the development and validation of robust quantitative methods.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is the most common method for the quantitative analysis of this compound. mdpi.com This method is valued for its selectivity, sensitivity, and reproducibility. jasco-global.com A validated HPLC method was developed for the quantification of this compound and other bromophenols in the red alga Vertebrata lanosa. nih.gov

The key parameters of this analytical method are detailed in the tables below. The method involves separating the compounds on a C8 column with a gradient mobile phase of acetonitrile and water. mdpi.com Detection is typically performed at a wavelength where the bromophenols exhibit strong absorbance, such as 210 nm. mdpi.com

Table 1: Optimized HPLC Conditions for this compound Quantification

Parameter Condition
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)
Mobile Phase A 0.05% Trifluoroacetic Acid in Water
Mobile Phase B 0.05% Trifluoroacetic Acid in Acetonitrile
Gradient 2% B to 20% B (0.1 min), to 50% B (15 min), to 70% B (35 min)
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Data sourced from a study on bromophenolic compounds in Vertebrata lanosa. mdpi.com

The method must be validated to ensure its reliability. Validation involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Validation Parameters for the HPLC Quantification Method of this compound

Parameter Result
Linearity (R²) ≥ 0.999
Intra-day Precision (RSD%) ≤ 6.28%
Inter-day Precision (RSD%) ≤ 5.21%
Accuracy (Recovery) 95.07% - 104.93%
Limit of Detection (LOD) < 0.04 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL

Validation data confirms the method is selective, precise, and accurate for quantifying this compound. nih.govmdpi.com

Hyphenated Techniques for Complex Matrix Analysis (e.g., HPLC-MS/MS)

The analysis of this compound and related bromophenols in complex biological and environmental matrices, such as marine algae, presents significant analytical challenges. These matrices contain a multitude of compounds that can interfere with the accurate quantification of the target analyte. To overcome these challenges, researchers employ powerful hyphenated analytical techniques, most notably High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.govnih.gov

This approach combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov HPLC separates the components of a complex mixture based on their physicochemical properties as they pass through a specialized column. Following separation, the eluent is directed into the mass spectrometer. In a tandem MS system (like a triple quadrupole), the first mass analyzer (Q1) selects the specific precursor ion for this compound (based on its mass-to-charge ratio). This ion is then fragmented in a collision cell (q2), and the resulting characteristic product ions are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification, even at trace levels, by filtering out background noise from the matrix. researchgate.net

The primary advantages of using HPLC-MS/MS for this compound analysis in complex samples include:

High Selectivity: The ability to monitor specific precursor-to-product ion transitions makes the method highly selective for this compound, minimizing interference from co-eluting compounds. nih.gov

High Sensitivity: HPLC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.gov

Robustness: The technique is less susceptible to matrix effects compared to other detectors, although careful sample preparation and method validation are still crucial to mitigate ion suppression or enhancement. nih.govresearchgate.net

Research Findings in Red Algae

The red alga Vertebrata lanosa (formerly Polysiphonia lanosa) is a well-known source of this compound. Research into the quantification of this compound in this complex marine matrix highlights the utility of advanced chromatographic methods. In a comprehensive study, a validated HPLC method was developed for the determination of seven bromophenols, including this compound, from V. lanosa extracts. While the primary quantification was performed using a Diode Array Detector (DAD), mass spectrometry was used for the unambiguous identification of the compounds. nih.govnih.gov

The study established key validation parameters for this compound analysis, which are indicative of the performance of high-end chromatographic methods. These findings demonstrate the method's suitability for accurately measuring this compound content, which was found to vary significantly depending on the collection site and year. nih.gov

Below is an interactive data table summarizing the quantitative parameters for this compound analysis from a validated HPLC method, which serves as a benchmark for hyphenated techniques.

Quantitative Analysis of this compound in Vertebrata lanosa

Parameter Value Unit
Limit of Detection (LOD) 0.038 µg/mL
Limit of Quantification (LOQ) 0.116 µg/mL
Concentration Range (Sample 1) 0.057 mg/g dry weight
Concentration Range (Sample 2) 0.005 mg/g dry weight
Concentration Range (Sample 3) 0.021 mg/g dry weight

Data sourced from a validated HPLC-DAD method for Vertebrata lanosa extracts, with compound identity confirmed by MS. nih.gov

Further studies on red algae have utilized Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) for phytochemical characterization. mdpi.com Such high-resolution mass spectrometry techniques provide highly accurate mass measurements, further aiding in the structural confirmation of this compound and its derivatives in intricate biological extracts. While these studies may focus on identification rather than quantification, the chromatographic conditions established are directly applicable to developing quantitative HPLC-MS/MS methods. mdpi.com For instance, a typical separation might be achieved on a C18 reversed-phase column using a gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization efficiency. mdpi.com

The application of HPLC-MS/MS and other hyphenated techniques is indispensable for rigorous this compound research, enabling precise quantification and confident identification within the challenging chemical environment of its natural sources.

Research Methodologies for Investigating Lanosol in Biological Systems Excluding Clinical Human Trials

In Vitro Experimental Models

In vitro models are fundamental in elucidating the specific effects of Lanosol at the cellular and molecular levels. These experimental setups provide a controlled environment to study its bioactivity.

Cell-based Assays for Mechanistic Investigations

Cell-based assays are crucial for understanding the mechanisms through which this compound exerts its biological effects. bmglabtech.comaccelevirdx.com These assays utilize living cells to assess various parameters, such as cell viability, proliferation, and specific cellular processes. bmglabtech.com

Microbial Cell Growth Assays:

A primary application of cell-based assays for this compound is in determining its antimicrobial properties. These assays typically involve exposing various bacterial and fungal strains to different concentrations of this compound and its derivatives. The inhibitory effects are quantified by measuring parameters like the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

For instance, derivatives of this compound, such as this compound methyl ether and this compound butenone, have demonstrated antibacterial activity against Mycobacterium smegmatis. mdpi.com this compound ethyl ether has shown both bacteriostatic and fungistatic activities, with a mean MIC of 0.27 mg/mL, and bactericidal and fungicidal activities at a mean MIC of 0.69 mg/mL. mdpi.com Such studies often reveal a dose-dependent effect of these compounds on pathogens. researchgate.net The hydrophobic nature of this compound is thought to facilitate its penetration of cell membranes, contributing to its antimicrobial action. researchgate.net

Enzyme Assays:

Enzyme assays are employed to investigate whether this compound can inhibit the activity of specific enzymes, which can be a key mechanism for its bioactivity. For example, some bromophenols have been studied for their potential to inhibit enzymes. mdpi.com These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. A reduction in the reaction rate indicates inhibition. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for the specific detection of reaction products, offering high sensitivity and a wide dynamic range for the assay. nih.gov

Biomolecular Interaction Studies

Understanding how this compound interacts with biological macromolecules like proteins and nucleic acids is key to deciphering its mechanism of action. rapidnovor.com Techniques such as surface plasmon resonance (SPR) and LigandTracer technology allow for the real-time, label-free monitoring of these interactions. rapidnovor.comceitec.eu These methods can provide data on the kinetics of binding, including association and dissociation rates, which are crucial for understanding the strength and stability of the interaction. rapidnovor.comceitec.eu For example, studies on various natural products utilize these techniques to characterize the binding between small molecules and their protein targets. rapidnovor.com

In Vivo Experimental Models (Non-human Organisms)

In vivo studies using non-human organisms are essential for understanding the ecological roles and potential therapeutic applications of this compound in a more complex biological context. ichor.bio These models allow for the investigation of interactions that cannot be fully replicated in vitro. nih.gov

Model Organisms for Ecological Studies

To investigate the ecological functions of this compound, researchers utilize marine herbivores as model organisms. The feeding preferences and behaviors of these organisms in the presence of this compound-producing algae provide insights into its role as a chemical defense.

One notable example is the study of the sea slug Placida dendritica and the red alga Neorhodomela larix, which produces this compound. oregonstate.edu Ecological studies on such specialist herbivores can offer valuable information on the selective pressures they exert on marine plants. oregonstate.edu Similarly, the feeding ecology of other marine herbivores, like limpets and chitons, is studied to understand their interactions with chemically defended algae. oregonstate.edu

Studies on Microbial Pathogen Inhibition in Model Systems

The antimicrobial properties of this compound observed in in vitro assays are further investigated in model systems that mimic aspects of a natural environment or an infection site. In vitro biofilm models are particularly relevant for this purpose. mdpi.com

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. mdpi.com Various in vitro biofilm models, such as static microtiter plate systems, flow cells, and constant-depth film fermenters, are used to study the effect of compounds like this compound on biofilm formation and viability. nih.govmdpi.com For instance, a derivative of this compound from Osmundaria serrata was investigated for its effect on biofilms, highlighting the interest in these compounds as potential anti-fouling agents. researchgate.net Dynamic models, like the modified Robbins device, allow for the study of biofilm development under controlled hydrodynamic conditions. mdpi.com More complex models can even simulate chronic infection environments, such as the synthetic sputum medium used to model Pseudomonas aeruginosa infections in the cystic fibrosis lung. nih.gov

Computational Approaches

Computational methods are increasingly used to predict and understand the biological activities of natural compounds like this compound. blogspot.comlangsci-press.org These approaches complement experimental work by providing insights into molecular interactions and potential mechanisms of action.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov In the context of this compound and its derivatives, molecular docking studies can be used to explore their potential to inhibit key enzymes in pathogenic fungi, such as Lanosterol 14 alpha-demethylase (LAD) in Candida albicans. nih.gov By predicting the binding modes and scores, researchers can identify promising candidates for further experimental validation. nih.govmdpi.com These computational models serve as a valuable guide for designing new and more potent therapeutic agents. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction between a small molecule like this compound and its potential protein targets. amegroups.cnnih.gov These techniques offer a molecular-level view of binding modes, affinities, and the stability of the ligand-protein complex, which are crucial for understanding the compound's biological function. amegroups.cncellsignal.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. imist.ma This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. imist.ma The results of molecular docking can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions with the ligand. mdpi.com For instance, studies on bromophenol derivatives targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in diabetes and obesity, have utilized molecular docking to identify critical interactions within the active site. biorxiv.orgmdpi.comresearchgate.net While a specific docking study for this compound against a particular target is not extensively detailed in the provided results, the methodology allows for the prediction of its binding affinity and interaction patterns with various proteins.

Table 1: Representative Data from a Hypothetical Molecular Docking and Dynamics Study of this compound

ParameterDescriptionIllustrative Value
Molecular Docking
Target ProteinThe biological macromolecule to which this compound binds.Protein Tyrosine Phosphatase 1B (PTP1B)
Binding Energy (kcal/mol)The calculated affinity of this compound for the binding site.-7.5
Interacting ResiduesAmino acids in the target protein forming key bonds with this compound.Arg47, Asp48, Tyr46, Ser216
Molecular Dynamics
Simulation Time (ns)The duration of the simulation to assess complex stability.100
RMSD of Complex (Å)A measure of the average change in displacement of atoms for the complex.1.8
RMSF of this compound (Å)The fluctuation of individual atoms of this compound within the binding pocket.0.9

Note: The data in this table is illustrative and based on typical findings in molecular docking and dynamics studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing the structure of existing ones to enhance their biological effects. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated, which are numerical representations of their physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

In the context of this compound, QSAR studies on bromophenol derivatives have been conducted to understand their inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). biorxiv.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the structure would likely increase or decrease activity. mdpi.com

A 3D-QSAR study on a series of bromophenol derivatives as PTP1B inhibitors yielded statistically significant models. biorxiv.org The CoMFA model showed a good predictive ability with a cross-validated correlation coefficient (Q²) of 0.846 and a non-cross-validated correlation coefficient (R²) of 0.952. biorxiv.org The CoMSIA model also demonstrated strong predictive power with a Q² of 0.808 and an R² of 0.926. biorxiv.org These models highlight the structural features of the bromophenol scaffold that are crucial for its inhibitory activity. biorxiv.orgmdpi.com

Table 2: Statistical Parameters from a 3D-QSAR Study of Bromophenol Derivatives as PTP1B Inhibitors

ParameterCoMFACoMSIADescription
Q² (Cross-validated r²)0.8460.808A measure of the predictive ability of the model, determined by cross-validation. A higher value indicates better predictive power.
R² (Non-cross-validated r²)0.9520.926A measure of the goodness of fit of the model to the training set data. A value closer to 1 indicates a better fit.
r²ext (External validation r²)0.8020.787A measure of the predictive ability of the model on an external test set of compounds not used in model development.

Source: Data derived from a study on bromophenol derivatives as PTP1B inhibitors. biorxiv.org

These QSAR models provide valuable guidance for the rational design of new, more potent this compound derivatives by identifying the key structural requirements for enhanced biological activity. biorxiv.orgmdpi.com

Future Research Directions and Unexplored Avenues

Elucidation of Novel Lanosol Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of this compound and other bromophenols in red algae remains largely uncharacterized, presenting a significant knowledge gap. Bromophenols are generally understood to be biosynthesized by bromoperoxidase enzymes in the presence of bromide and hydrogen peroxide. mdpi.com Specifically, vanadium-dependent haloperoxidases are considered to play a crucial role in the halogenation of organic compounds in marine algae. researchgate.net

It is hypothesized that L-tyrosine serves as a primary precursor for many bromophenols. nih.gov However, the precise sequence of enzymatic reactions, the specific intermediates, and the full complement of enzymes involved in converting the precursor into this compound are yet to be identified. Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of this compound-producing red algae, such as Vertebrata lanosa (formerly Polysiphonia lanosa), to identify candidate genes encoding for bromoperoxidases, laccases, and other potential modifying enzymes. mdpi.comfrontiersin.org

Enzyme Isolation and Characterization: Isolating and biochemically characterizing the specific enzymes responsible for each step of the pathway. This would involve expressing candidate genes in heterologous systems to confirm their function. researchgate.net

Metabolic Labeling Studies: Using isotopically labeled precursors to trace the metabolic flow and confirm the intermediates of the this compound biosynthetic pathway.

Unraveling this pathway will not only advance our fundamental understanding of algal metabolism but could also pave the way for the biotechnological production of this compound and its derivatives. nih.gov

Deeper Understanding of Ecological Roles and Environmental Impact

This compound is recognized for its role in the chemical defense mechanisms of red algae. mdpi.com It exhibits significant antimicrobial and antifungal properties, which help protect the alga from pathogenic microorganisms. ulpgc.es Furthermore, this compound demonstrates allelopathic effects, inhibiting the settlement and growth of competing organisms, including other algae and invertebrate larvae. mdpi.comajol.info This activity suggests that this compound is a key factor in structuring marine benthic communities. ajol.info

Despite this knowledge, a more profound understanding of its ecological functions is needed. Future investigations should aim to:

Quantify Environmental Concentrations: Measure the concentration of this compound released into the surrounding marine environment and its persistence in different coastal ecosystems like lagoons and intertidal zones. wikipedia.orgnih.gov

Analyze Food Web Transfer: Investigate the potential for this compound to be transferred through the marine food web and its effects on herbivores and their predators.

Assess Impact on Biofouling: Conduct detailed studies on its efficacy as a natural antifouling agent, which could offer alternatives to toxic antifouling paints. doi.org

Explore Synergistic Effects: Examine how this compound interacts with other secondary metabolites produced by the alga to create a more potent chemical defense.

A comprehensive ecological assessment will clarify this compound's role in marine ecosystem dynamics and its potential environmental impact. jaefr.comeuropa.eu

Identification of Additional Molecular Targets and Cellular Pathways

Preliminary studies have identified several molecular targets for this compound and related bromophenols. It is a known inhibitor of the enzyme α-glucosidase, suggesting a potential application in managing carbohydrate metabolism. mdpi.comeuropa.eu Additionally, some bromophenols inhibit glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway responsible for producing NADPH for biosynthetic processes like fatty acid synthesis. researchgate.net Other related compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov

However, the full spectrum of its molecular interactions remains unknown. Future research should be directed towards a systematic screening to identify new targets and elucidate its mechanisms of action. Key research avenues include:

High-Throughput Screening: Utilizing advanced screening platforms to test this compound against a wide array of enzymes, receptors, and ion channels.

Network Pharmacology: Employing computational approaches to predict potential targets and signaling pathways affected by this compound, which can then be validated experimentally. researchgate.netnih.gov

Analysis of Cellular Signaling: Investigating how this compound modulates key cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, which are often implicated in the bioactivity of natural products. nih.govresearchgate.netfiveable.me

Mechanism of Cytotoxicity: For cytotoxic derivatives like this compound butenone, elucidating the specific apoptotic or cell cycle arrest pathways they induce in cancer cells. mdpi.comnih.gov

Table 1: Known and Potential Molecular Targets for this compound and Related Bromophenols
Target ClassSpecific TargetObserved EffectPotential Therapeutic AreaReference
Enzymeα-GlucosidaseInhibitionDiabetes mdpi.comeuropa.eu
EnzymeGlucose-6-Phosphate Dehydrogenase (G6PD)InhibitionMetabolic Disorders, Cancer researchgate.net
EnzymeProtein Tyrosine Phosphatase 1B (PTP1B)InhibitionDiabetes, Obesity researchgate.netnih.gov
Signaling PathwayMAPK PathwayModulation (Hypothesized)Cancer, Inflammation nih.gov
Signaling PathwayPI3K-Akt PathwayModulation (Hypothesized)Cancer, Metabolism researchgate.net

Exploration of Biotic and Abiotic Factors Influencing this compound Production in Algae

The production of secondary metabolites in algae is highly plastic and influenced by a range of environmental cues. The concentration of bromophenols in red algae is known to vary based on geographical location and season. d-nb.info Factors such as light, temperature, nutrient availability, and salinity are known to affect algal growth and metabolism, and by extension, the biosynthesis of defensive compounds. repec.orgmdpi.com

Systematic studies are required to understand how these factors specifically regulate this compound production. This research should involve:

Controlled Culture Experiments: Cultivating this compound-producing algae under varying conditions of light intensity and quality, temperature, salinity, and nutrient levels (nitrogen, phosphate) to identify optimal and stress-induced production parameters. mdpi.comcsic.esfrontiersin.org

Simulated Herbivory: Investigating the impact of mechanical damage or exposure to herbivore-associated cues on this compound synthesis to confirm its role as an inducible defense.

Field Studies: Correlating seasonal and environmental data from the natural habitat with this compound content in wild algal populations to validate laboratory findings. mdpi.com

Table 2: Potential Biotic and Abiotic Factors Influencing this compound Production
Factor CategorySpecific FactorHypothesized Effect on this compound ProductionReference
AbioticLight Intensity/QualityHigh light may increase production as a photoprotective/antioxidant response. mdpi.comcsic.es
AbioticTemperatureOptimal temperature ranges exist for production; stress outside this range may alter synthesis. repec.orgmdpi.com
AbioticSalinityIncreased salinity may induce osmotic stress, leading to higher production of protective solutes and secondary metabolites. mdpi.comscielo.br
AbioticNutrient AvailabilityNutrient limitation (e.g., nitrogen) can shift metabolism from primary growth to secondary metabolite production. mdpi.com
BioticHerbivory/GrazingInduces or increases production as a chemical defense mechanism. mdpi.com
BioticPathogen AttackIncreases production due to its antimicrobial properties. ulpgc.es

Development of Sustainable Production Methods for Research Purposes

Currently, this compound for research is obtained primarily through extraction from wild-harvested red algae. This method is not scalable and can have negative ecological consequences. To facilitate further research and potential commercial application, sustainable and reliable production methods are essential.

Future efforts should explore several promising avenues:

Algal Aquaculture: Developing land-based or open-water cultivation systems for this compound-rich algal species. This would provide a consistent and controlled source of biomass.

Cell and Tissue Culture: Establishing algal cell or tissue cultures, which can be grown in bioreactors under optimized conditions to maximize this compound yield. mdpi.com This approach decouples production from environmental variability.

Metabolic Engineering: Once the biosynthetic pathway is elucidated, engineering microorganisms (like E. coli or yeast) or other algae to produce this compound through heterologous expression of the relevant genes.

Green Extraction Technologies: Optimizing extraction methods from algal biomass to be more environmentally friendly and efficient. Techniques like ultrasound-assisted extraction (UAE) and subcritical water extraction use less toxic solvents and can improve yields. mdpi.comconsensus.appmdpi.com

Chemical Synthesis: Refining total synthesis or semi-synthetic routes to produce this compound and novel derivatives, providing a source independent of biological systems. nih.govmdpi.com

Table 3: Comparison of Potential Sustainable Production Methods for this compound
MethodDescriptionAdvantagesChallengesReference
Algal AquacultureCultivation of this compound-producing algae in controlled environments.Sustainable biomass source, scalable.Requires space, control of environmental factors. mdpi.com
Biotechnological ProductionUse of engineered microorganisms or algal cell cultures in bioreactors.High control, high purity, not weather-dependent.Requires full knowledge of biosynthetic pathway, high initial R&D cost. nih.govmdpi.com
Green ExtractionUsing eco-friendly techniques like ultrasound or subcritical water to extract this compound from biomass.Reduced environmental impact, potentially higher efficiency.Optimization required for each specific compound and matrix. mdpi.comconsensus.app
Chemical SynthesisLaboratory synthesis of the this compound molecule.High purity, independence from biological source, allows for derivative creation.Can be complex, expensive, and may use harsh reagents. nih.govmdpi.com

Q & A

What are the most effective methods for isolating Lanosol from marine red algae, and how can purification be optimized?

Basic Research Question
this compound is commonly isolated using solvent extraction (e.g., H₂O, MeOH, EtOH), with subsequent purification via HPLC (C18 column) . The choice of solvent affects derivative formation: aqueous solvents yield free this compound, while alcoholic solvents produce methyl/ethyl ether derivatives . For optimization, combine liquid-liquid partitioning with spectroscopic dereplication strategies (e.g., stacked HSQC NMR masks) to prioritize novel compounds .

Which spectroscopic techniques are essential for structural elucidation of this compound and its derivatives?

Basic Research Question
1D/2D NMR (¹H, ¹³C, HSQC) is critical for confirming this compound’s 2,3-dibromo-4,5-dihydroxybenzyl alcohol structure and substituent positions (e.g., sulfation at C4/C7 or etherification) . Mass spectrometry (HRMS) validates molecular formulas, while comparative analysis with published NMR datasets (e.g., Appendix B in ) streamlines identification of derivatives like rhodomelol or carboxaldehyde analogs .

How do extraction solvents influence the formation of this compound derivatives, and what are the implications for bioactivity studies?

Advanced Research Question
Solvent polarity dictates derivative formation: H₂O extracts yield native this compound, while MeOH/EtOH promote etherification (e.g., methyl/ethyl ethers) . Sulfated derivatives (e.g., 4,7-disulfothis compound) are stabilized in aqueous conditions but may hydrolyze into toxic free this compound during processing . Researchers must standardize solvents to avoid artifacts and ensure bioactivity results reflect natural analogs.

What experimental designs are recommended for evaluating the cytotoxicity of this compound derivatives against cancer cell lines?

Advanced Research Question
Use dose-response assays (e.g., IC₅₀) with human cancer cell lines (e.g., HCT-116, HL-60) and include positive controls (e.g., 5-fluorouracil) for activity benchmarking . Test selectivity by comparing cytotoxicity against non-cancerous cell lines (e.g., human embryo lung fibroblasts) . Structure-activity trends show ethyl/propyl ether derivatives (IC₅₀ = 1.32–2.51 µM) are more potent than methyl ethers, emphasizing side-chain optimization .

Why do some sulfated this compound derivatives exhibit no bioactivity in anti-algal assays despite structural similarity to active analogs?

Advanced Research Question
Sulfation (e.g., this compound disulfate) detoxifies the compound by stabilizing phenolic hydroxyl groups, rendering it inert in bioassays . This mirrors natural detoxification mechanisms in algae. To resolve contradictions, compare free vs. sulfated this compound in controlled hydrolysis experiments and assess bioactivity post-sulfate removal .

How can researchers systematically investigate structure-activity relationships (SAR) in bromophenols like this compound?

Advanced Research Question
Adopt a modular synthesis approach to generate derivatives with varying substituents (e.g., bromine position, hydroxyl group etherification/sulfation) . Use multivariate statistical analysis (e.g., hierarchical clustering of GC/MS or NMR data) to correlate structural features with bioactivity . Prioritize derivatives showing >5-fold selectivity in cytotoxicity assays (e.g., HCT-116 vs. DLD-1 cells) .

What challenges arise in synthesizing sulfated this compound derivatives, and how can they be addressed methodologically?

Advanced Research Question
Sulfation at C4/C7 positions requires regioselective protection of hydroxyl groups to avoid over-sulfation. Use enzymatic sulfotransferases or chemical reagents (e.g., SO₃-pyridine complex) under anhydrous conditions . Characterization challenges include distinguishing sulfation sites via ¹H-¹³C HMBC NMR and confirming stability under physiological pH .

How should researchers address discrepancies in reported sulfate group positions (e.g., 4,5 vs. 4,7) in this compound derivatives?

Advanced Research Question
Re-evaluate historical data using modern 2D NMR techniques (e.g., ROESY for spatial proximity analysis) and compare with synthetic standards . Contradictions in early studies (e.g., revised sulfation from 4,5 to 4,7 in ) highlight the need for rigorous spectral referencing and peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.